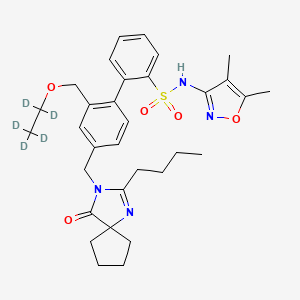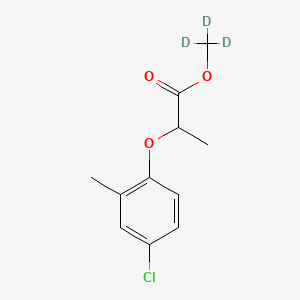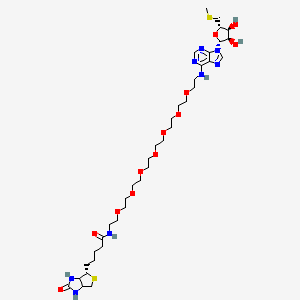
Biotin-PEG7-C2-NH-Vidarabine-S-CH3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 is a compound that combines several functional groups, including biotin, polyethylene glycol (PEG), and vidarabine. Biotin is a vitamin that is often used in biochemical assays due to its strong affinity for streptavidin. PEG is a polymer that enhances the solubility and biocompatibility of compounds. Vidarabine is an antiviral agent effective against herpes simplex and varicella zoster viruses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG7-C2-NH-Vidarabine-S-CH3 involves multiple steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG7, a seven-unit polyethylene glycol chain, under mild conditions to form biotin-PEG7.
Linking Vidarabine: Vidarabine is then linked to the PEGylated biotin through a carbamate linkage, using a coupling agent like carbonyldiimidazole (CDI).
Final Modification: The compound is finally modified with a methylthio group (S-CH3) to enhance its stability and reactivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of intermediates such as biotin-NHS ester and PEG7.
Automated Reactors: Use of automated reactors to control reaction conditions precisely.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions can occur at the carbamate linkage, potentially breaking the bond between PEG and vidarabine.
Substitution: Nucleophilic substitution reactions can occur at the biotin moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected PEG-vidarabine.
Substitution: Biotin derivatives with various functional groups.
科学的研究の応用
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Utilized in biochemical assays for the detection of proteins and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex and varicella zoster viruses.
Industry: Employed in the development of drug delivery systems and diagnostic tools
作用機序
The mechanism of action of Biotin-PEG7-C2-NH-Vidarabine-S-CH3 involves several pathways:
Antiviral Activity: Vidarabine inhibits viral DNA polymerase, preventing the replication of viral DNA.
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the targeted delivery of the compound.
PEGylation: The PEG chain enhances the solubility and stability of the compound, improving its bioavailability
類似化合物との比較
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 can be compared with other similar compounds:
Biotin-PEG7-C2-S-Vidarabine: Similar structure but lacks the NH group, affecting its reactivity.
Biotin-PEG7-C2-NH-Acyclovir-S-CH3: Contains acyclovir instead of vidarabine, offering different antiviral properties.
Biotin-PEG7-C2-NH-Ganciclovir-S-CH3: Contains ganciclovir, another antiviral agent with a different spectrum of activity
特性
分子式 |
C37H62N8O12S2 |
|---|---|
分子量 |
875.1 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-[2-[2-[2-[[9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]purin-6-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C37H62N8O12S2/c1-58-23-27-32(47)33(48)36(57-27)45-25-42-31-34(40-24-41-35(31)45)39-7-9-51-11-13-53-15-17-55-19-21-56-20-18-54-16-14-52-12-10-50-8-6-38-29(46)5-3-2-4-28-30-26(22-59-28)43-37(49)44-30/h24-28,30,32-33,36,47-48H,2-23H2,1H3,(H,38,46)(H,39,40,41)(H2,43,44,49)/t26?,27-,28+,30?,32-,33-,36-/m1/s1 |
InChIキー |
UCFANGLSZPWOLU-LBWVPTDQSA-N |
異性体SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)O |
正規SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


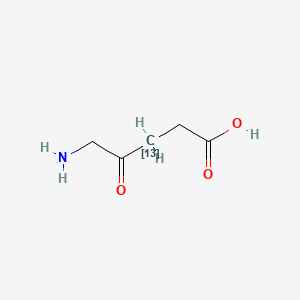
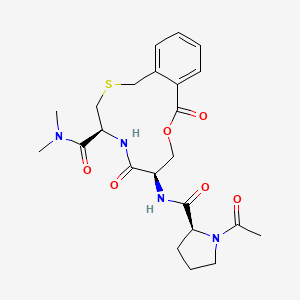

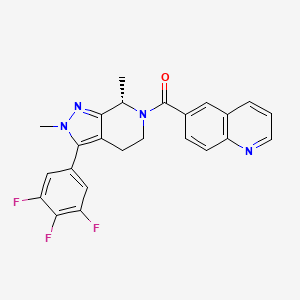
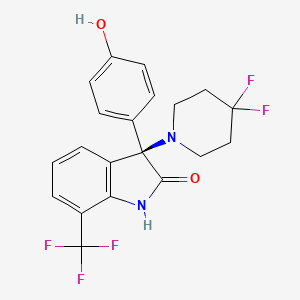

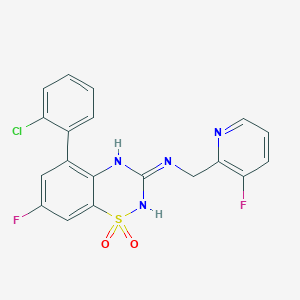
![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)

![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
